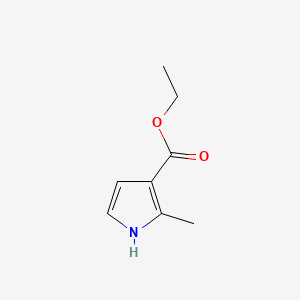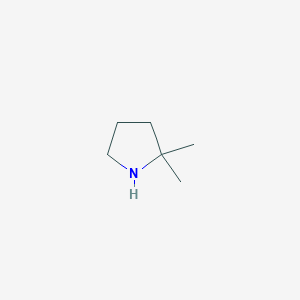
2-méthyl-1H-pyrrole-3-carboxylate d'éthyle
Vue d'ensemble
Description
2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81361. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse chimique organique
Le 2-méthyl-1H-pyrrole-3-carboxylate d'éthyle est utilisé comme intermédiaire de synthèse chimique organique . Cela signifie qu'il peut être utilisé dans la production d'une large gamme d'autres produits chimiques, servant de composant crucial dans diverses réactions chimiques.
Synthèse de disulfures de pyrrole
Ce composé a été utilisé dans la synthèse efficace de disulfures de pyrrole, catalysée par la lipase dans l'éthanol . Les disulfures de pyrrole sont importants car ils sont largement présents dans les peptides, les produits naturels et les molécules pharmaceutiques .
Effets hypolipidémiants
Certains dérivés du pyrrole, qui pourraient potentiellement inclure le this compound, ont montré des effets hypolipidémiants puissants, abaissant les concentrations de triglycérides sériques chez les souris mâles CF-1 . Cela suggère des applications potentielles dans le traitement de maladies liées à des taux élevés de lipides, telles que l'hyperlipidémie ou certains types de maladies cardiaques.
Applications thérapeutiques
Le sous-unité pyrrole, un composant du this compound, a des applications diverses dans les composés à activité thérapeutique . Il s'agit notamment des fongicides, des antibiotiques, des médicaments anti-inflammatoires, des médicaments hypolipidémiants, des agents antitumoraux et plus encore .
Inhibition de la transcriptase inverse
Les composés contenant le sous-unité pyrrole sont connus pour inhiber la transcriptase inverse, une enzyme qui est une cible des médicaments antirétroviraux utilisés pour traiter le VIH . Cela suggère des applications potentielles du this compound dans le développement de nouvelles thérapies antirétrovirales.
Inhibition des protéines kinases
Les composés contenant du pyrrole sont également connus pour inhiber les protéines kinases . Les protéines kinases sont des enzymes qui modifient d'autres protéines en leur ajoutant chimiquement des groupes phosphate, un processus crucial dans de nombreux processus cellulaires. Les inhibiteurs des protéines kinases ont des applications dans le traitement du cancer et d'autres maladies.
Mécanisme D'action
Target of Action
Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound. It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
It’s known that pyrrole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrrole derivatives can exhibit a wide range of biological activities .
Action Environment
The action, efficacy, and stability of ethyl 2-methyl-1H-pyrrole-3-carboxylate can be influenced by various environmental factors For instance, it’s generally safe under normal use conditions Protective equipment should be worn during use, and the environment should be well-ventilated If inhaled or in contact with skin and eyes, it should be rinsed immediately with plenty of water and medical treatment should be sought. It should be kept away from strong oxidants and high temperatures to prevent unforeseen dangers .
Propriétés
IUPAC Name |
ethyl 2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPDVJJTIGJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239476 | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-12-9 | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 936-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














